Phenylsulfur trifluoride

Descripción general

Descripción

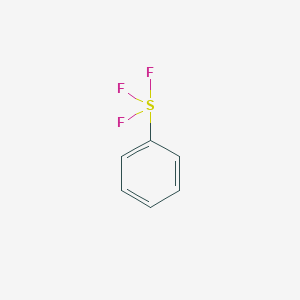

Phenylsulfur trifluoride, also known as benzenesulfenyl trifluoride, is an organosulfur compound with the molecular formula C6H5SF3. It is a colorless liquid that is primarily used as a fluorinating agent in organic synthesis. The compound is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in the field of fluorine chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylsulfur trifluoride can be synthesized through the reaction of phenyl disulfide with silver difluoride in the presence of 1,1,2-trichloro-1,2,2-trifluoroethane. The reaction is exothermic and requires careful temperature control between 35°C and 40°C. The reaction mixture is then heated to reflux, and the product is isolated through distillation .

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. The process typically involves the same reaction between phenyl disulfide and silver difluoride but on a larger scale, with additional safety measures to handle the toxic by-products such as hydrogen fluoride .

Análisis De Reacciones Químicas

Types of Reactions: Phenylsulfur trifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with carbonyl compounds to form difluoromethylene and trifluoromethyl derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve carbonyl compounds and are carried out at elevated temperatures (e.g., 150°C for aromatic ketones).

Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.

Major Products:

Difluoromethylene and Trifluoromethyl Derivatives: These are the primary products formed when this compound reacts with carbonyl compounds.

Aplicaciones Científicas De Investigación

Phenylsulfur trifluoride has several applications in scientific research:

Mecanismo De Acción

Phenylsulfur trifluoride can be compared to other fluorinating agents such as:

Sulfur Tetrafluoride (SF4): A highly toxic gas used for similar fluorination reactions but requires specialized handling due to its gaseous state.

N,N-Diethylaminosulfur Trifluoride (DAST): A liquid fluorinating agent that is easier to handle than sulfur tetrafluoride but still poses safety risks due to its reactivity.

Deoxo-Fluor®: A more stable alternative to DAST, offering greater thermal stability but with reduced reactivity.

Uniqueness: this compound is unique in its balance of reactivity and stability. It is a liquid at room temperature, making it easier to handle than sulfur tetrafluoride, and it offers a safer alternative to DAST while still providing effective fluorination capabilities .

Comparación Con Compuestos Similares

- Sulfur Tetrafluoride (SF4)

- N,N-Diethylaminosulfur Trifluoride (DAST)

- Deoxo-Fluor®

Actividad Biológica

Phenylsulfur trifluoride (PhSF₃) is a sulfur-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula C₆H₅F₃S. It is a member of the arylsulfur trifluoride family, which are known for their reactivity and ability to participate in various chemical transformations. The compound is sensitive to moisture and has been utilized as a fluorinating agent in organic synthesis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Antimalarial Activity : Preliminary investigations suggest that this compound may exhibit antimalarial effects, potentially through inhibition of specific enzymes critical for the survival of malaria parasites .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This effect may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : this compound has been shown to influence oxidative stress pathways, enhancing cellular resistance to oxidative damage. This property is particularly relevant in the context of neuroprotection .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways within bacteria and parasites, thereby disrupting their growth and replication .

Case Studies

- Antibacterial Study : A study conducted on various strains of bacteria demonstrated that this compound had significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity .

- Antimalarial Research : In vitro assays against Plasmodium falciparum revealed that this compound inhibited parasite growth with an IC₅₀ value of 50 µM. Further studies are needed to elucidate the specific biochemical pathways affected by this compound .

- Neuroprotective Effects : A recent study explored the neuroprotective potential of this compound in a murine model of Alzheimer’s disease. Results showed a reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls, suggesting a promising avenue for further research .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other sulfur-containing compounds:

| Compound | Antibacterial | Antimalarial | Neuroprotective | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Oxidative stress modulation, enzyme inhibition |

| Sulfadiazine | Yes | No | No | Folate synthesis inhibition |

| Thiamphenicol | Yes | No | No | Protein synthesis inhibition |

Propiedades

IUPAC Name |

trifluoro(phenyl)-λ4-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECHPKVYOLOZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563101 | |

| Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-36-6 | |

| Record name | (T-4)-Trifluorophenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.